

Spectroscopic and Structural Elucidation of 5-Amino-2-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-fluorophenol

Cat. No.: B189856

[Get Quote](#)

This technical guide provides a detailed overview of the spectroscopic data for **5-Amino-2-fluorophenol**, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this compound. While comprehensive experimental data for all spectroscopic methods is not uniformly available in public domains, this guide presents the verified ^1H Nuclear Magnetic Resonance (NMR) data, theoretical mass spectrometry values, and expected infrared spectroscopy characteristics. Furthermore, it outlines detailed experimental protocols for these analytical techniques.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for **5-Amino-2-fluorophenol**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
9.26	Singlet (s)	1H	OH
6.81	Doublet of doublets (dd)	1H	Ar-H
6.34	Doublet of doublets (dd)	1H	Ar-H
6.04	Doublet of doublets (dd)	1H	Ar-H
4.63	Broad (br)	2H	NH ₂

Solvent: DMSO-d₆, Frequency: 300 MHz[[1](#)]

Table 2: ¹³C NMR Spectroscopic Data

Experimental ¹³C NMR data for **5-Amino-2-fluorophenol** is not readily available in the public domain. However, the expected chemical shifts for the aromatic carbons would be in the range of 100-160 ppm, influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the fluorine atom.

Table 3: Infrared (IR) Spectroscopy Data

Experimental IR spectra for **5-Amino-2-fluorophenol** are not readily available. The expected characteristic absorption bands based on its functional groups are listed below.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3500-3200	O-H, N-H	Stretching
3100-3000	Aromatic C-H	Stretching
1650-1580	N-H	Bending
1600-1450	Aromatic C=C	Stretching
1300-1000	C-O, C-N, C-F	Stretching

Table 4: Mass Spectrometry (MS) Data

While an experimental mass spectrum is not available, the following theoretical data is useful for mass spectrometric analysis.

Parameter	Value
Molecular Formula	C ₆ H ₆ FNO
Molecular Weight	127.12 g/mol [2]
Exact Mass	127.043341977 Da[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited or typically used for the characterization of **5-Amino-2-fluorophenol**.

2.1 Sample Preparation: Synthesis of **5-Amino-2-fluorophenol**

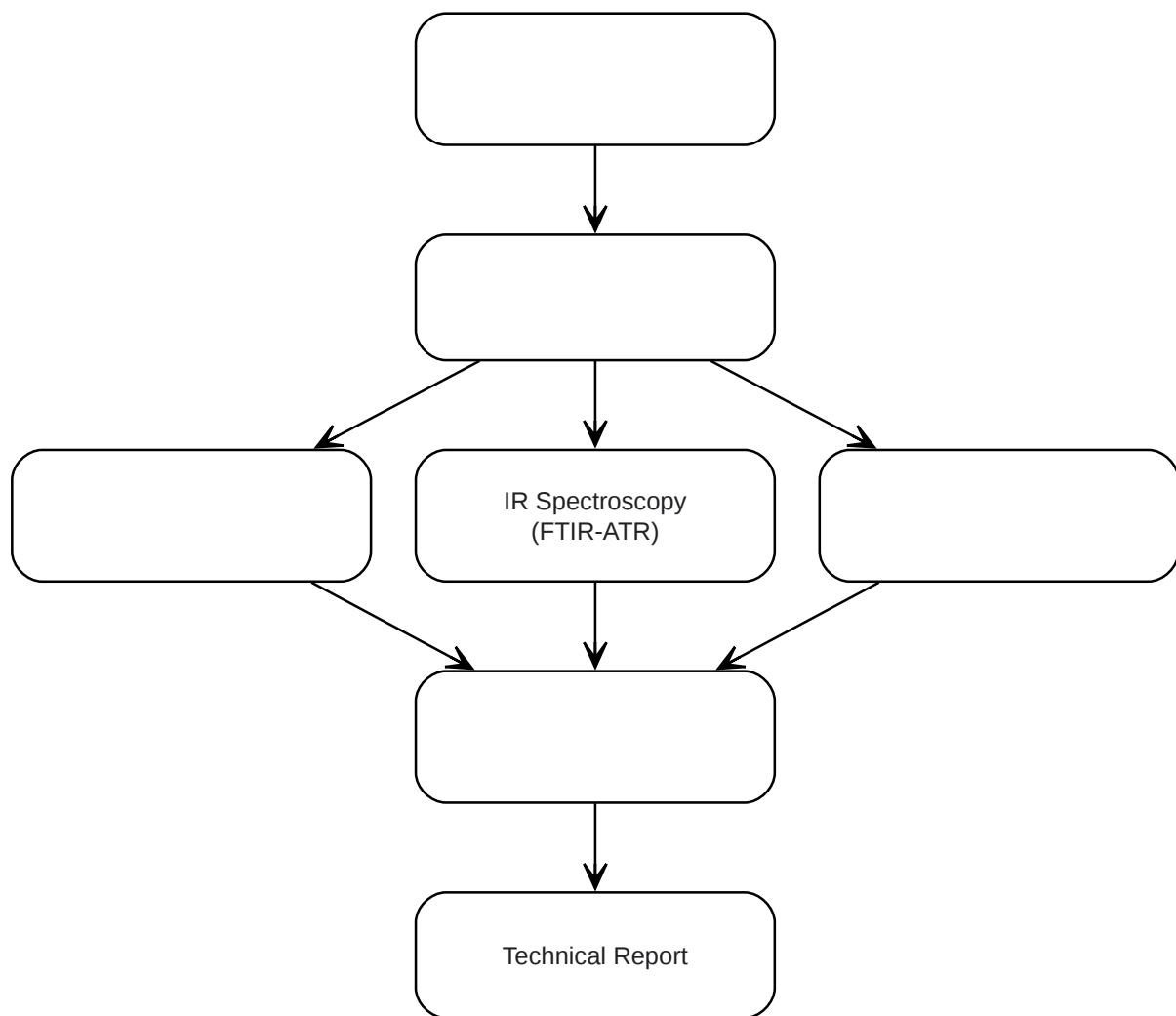
The compound can be synthesized from 4-Fluoro-3-methoxyaniline. In a typical procedure, 4-Fluoro-3-methoxyaniline is dissolved in dichloromethane at 0 °C. A solution of boron tribromide in dichloromethane is then added dropwise. The reaction mixture is stirred and allowed to warm to room temperature overnight. The reaction is subsequently quenched with methanol, and the solvent is removed under reduced pressure. The residue is treated with water, neutralized with a saturated sodium bicarbonate solution, and extracted with ethyl acetate. The organic phase is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield **5-Amino-2-fluorophenol** as a solid.[1]

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- Sample Preparation: Approximately 5-10 mg of **5-Amino-2-fluorophenol** is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

- Data Acquisition:
 - ^1H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
 - ^{13}C NMR: A proton-decoupled ^{13}C spectrum is acquired to obtain single peaks for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
- Data Analysis: The resulting spectra are processed (Fourier transformation, phase correction, and baseline correction) and analyzed. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Integration of the proton signals provides the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons.

2.3 Infrared (IR) Spectroscopy


- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation:
 - ATR Method: A small amount of the solid **5-Amino-2-fluorophenol** is placed directly onto the ATR crystal (e.g., diamond or germanium).
 - KBr Pellet Method: Alternatively, a few milligrams of the sample are finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm^{-1}). A background spectrum of the empty ATR crystal or the KBr pellet is recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

2.4 Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, which can be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), or used with a direct insertion probe.
- Sample Preparation: For GC-MS or LC-MS, the sample is dissolved in a suitable volatile solvent. For direct analysis, a small amount of the solid can be used.
- Ionization: A suitable ionization technique is employed. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
- Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The spectrum is recorded, showing the relative abundance of each ion.
- Data Analysis: The molecular ion peak (M^+) in the mass spectrum corresponds to the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **5-Amino-2-fluorophenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **5-Amino-2-fluorophenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Amino-2-fluorophenol CAS#: 100367-48-4 [chemicalbook.com]

- 2. 5-Amino-2-fluorophenol | C6H6FNO | CID 22641413 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 5-Amino-2-fluorophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189856#spectroscopic-data-for-5-amino-2-fluorophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com